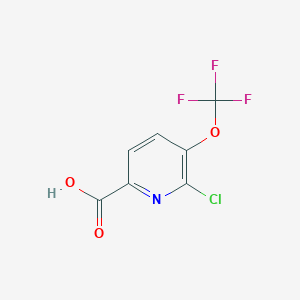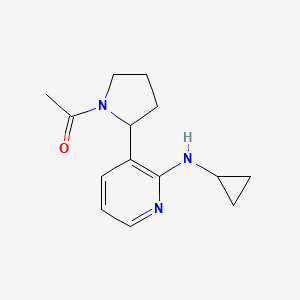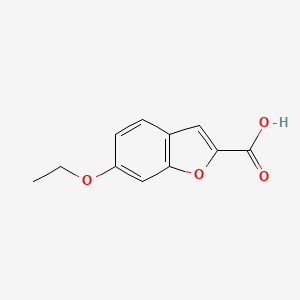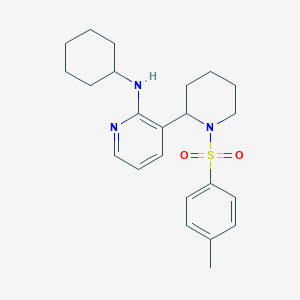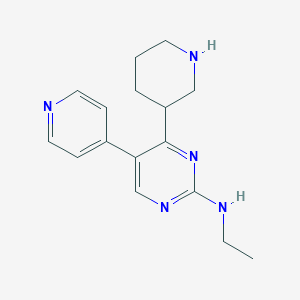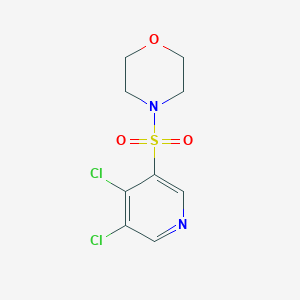
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine is a versatile chemical compound with the molecular formula C9H10Cl2N2O3S and a molecular weight of 297.16 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for researchers and chemists alike .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine typically involves the reaction of 4,5-dichloropyridine with morpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 6-(Aminomethyl)-4-(pyridin-2-ylmethyl)morpholin-3-one hydrochloride
Uniqueness
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine stands out due to its unique combination of reactivity and selectivity, which makes it particularly useful in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its versatility in different fields highlight its importance compared to similar compounds .
Properties
Molecular Formula |
C9H10Cl2N2O3S |
|---|---|
Molecular Weight |
297.16 g/mol |
IUPAC Name |
4-(4,5-dichloropyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H10Cl2N2O3S/c10-7-5-12-6-8(9(7)11)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2 |
InChI Key |
FAQASTUASIIZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
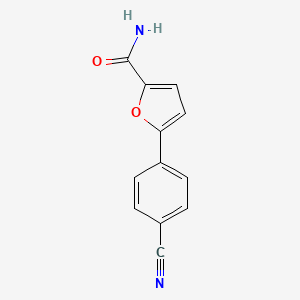
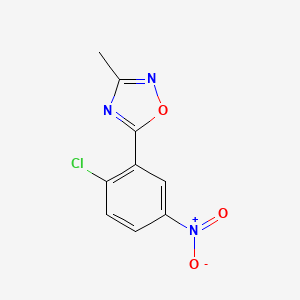
![5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)
